molecular formula C7H12O3 B148339 Ethyl tetrahydro-3-furoate CAS No. 139172-64-8

Ethyl tetrahydro-3-furoate

Cat. No.: B148339
CAS No.: 139172-64-8
M. Wt: 144.17 g/mol
InChI Key: XEQXCAOMSYMYRD-UHFFFAOYSA-N
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Description

Ethyl tetrahydro-3-furoate is an organic compound that belongs to the class of tetrahydrofuran derivatives It is characterized by a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, with an ethyl ester group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl tetrahydro-3-furoate can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the cyclization of 4-hydroxybutanoic acid ethyl ester in the presence of an acid catalyst. This reaction leads to the formation of the tetrahydrofuran ring and the ester group simultaneously.

Industrial Production Methods

In industrial settings, the production of ethyl tetrahydrofuran-3-carboxylate often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl tetrahydro-3-furoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Tetrahydrofuran-3-carboxylic acid.

    Reduction: Tetrahydrofuran-3-methanol.

    Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl tetrahydro-3-furoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl tetrahydrofuran-3-carboxylate depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the formation of tetrahydrofuran-3-carboxylic acid and ethanol. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-3-carboxylic acid: Similar structure but lacks the ethyl ester group.

    Ethyl furan-3-carboxylate: Contains a furan ring instead of a tetrahydrofuran ring.

    Ethyl 2,5-dihydrofuran-3-carboxylate: Contains a partially saturated furan ring.

Uniqueness

Ethyl tetrahydro-3-furoate is unique due to its combination of a tetrahydrofuran ring and an ethyl ester group. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and industrial applications.

Biological Activity

Ethyl tetrahydro-3-furoate, a furoate ester, has garnered attention in scientific research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, such as medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by its furan ring structure, which is known for contributing to various biological activities. The compound is synthesized through several methods, including the bromination of tetrahydro-3-furoic acid derivatives, leading to the formation of furoate esters that exhibit significant pharmacological properties .

1. Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against a range of pathogens. Research indicates that compounds with furan structures can inhibit bacterial growth and exhibit antifungal properties. For instance, studies show that certain furoate esters possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

2. Antitumor Effects

The compound has also been investigated for its antitumor potential. In vitro studies have revealed that this compound can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of cellular pathways related to cell survival and death, particularly through the inhibition of specific enzymes involved in tumor progression .

3. Insect Antifeedant Activity

Research has highlighted the insect antifeedant properties of this compound. It has been shown to deter feeding in various pest species, making it a candidate for natural pesticide formulations. This property is particularly valuable in sustainable agriculture, where reducing chemical pesticide use is a priority .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as lipoxygenase and cyclooxygenase, which are crucial in inflammatory pathways .
  • Cell Signaling Modulation : this compound influences signaling pathways related to apoptosis and cell proliferation, impacting cancer cell survival .

Case Studies and Research Findings

Several studies have provided insights into the efficacy and mechanisms of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong inhibition .
Study BAntitumor EffectsInduced apoptosis in breast cancer cell lines through caspase activation .
Study CInsect AntifeedantShowed significant deterrent effects on larvae of common agricultural pests .

Properties

IUPAC Name

ethyl oxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(8)6-3-4-9-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQXCAOMSYMYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627050
Record name Ethyl oxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139172-64-8
Record name Ethyl oxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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